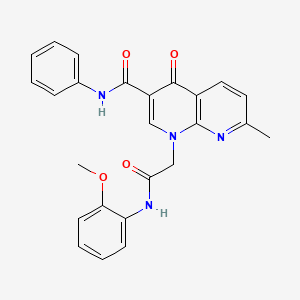

1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide group at position 3 and a substituted ethylamino side chain. Its structure includes a 2-methoxyphenyl group linked via an amide bond to the ethyl moiety, a methyl group at position 7, and a phenyl substituent on the carboxamide nitrogen. This molecular architecture is designed to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding (amide and methoxy groups) and π-π stacking (aromatic rings) .

Properties

IUPAC Name |

1-[2-(2-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-16-12-13-18-23(31)19(25(32)27-17-8-4-3-5-9-17)14-29(24(18)26-16)15-22(30)28-20-10-6-7-11-21(20)33-2/h3-14H,15H2,1-2H3,(H,27,32)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKTRHPFDCZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has a complex structure characterized by the following molecular formula and weight:

- Molecular Formula : C23H24N4O3

- Molecular Weight : 404.5 g/mol

Research indicates that this compound may exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer progression, particularly those involved in cell proliferation and survival.

- Modulation of Signal Transduction Pathways : It may influence pathways such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell growth and survival.

- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activities

The following sections summarize key biological activities associated with the compound:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast, prostate) demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against tumor growth.

- Mechanistic Insights : The compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates.

Antimicrobial Activity

Research has also indicated antimicrobial properties:

- Bacterial Inhibition : The compound exhibited inhibitory effects on several bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

Studies have reported anti-inflammatory properties:

- Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines in experimental models, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound:

-

Breast Cancer Model :

- A study involving a murine model of breast cancer showed that administration of the compound significantly reduced tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.

-

Infection Model :

- In a model of bacterial infection, treatment with the compound led to a significant reduction in bacterial load and inflammation markers, demonstrating its therapeutic potential against infections.

Data Table: Summary of Biological Activities

Scientific Research Applications

Cardiovascular and Renal Disorders

Research indicates that derivatives of naphthyridine compounds exhibit various pharmacological effects. Notably, some studies have identified this specific compound as a non-steroidal antagonist of the mineralocorticoid receptor. This property suggests potential applications in the prophylaxis and treatment of cardiovascular diseases and renal disorders, including heart failure and diabetic nephropathy .

Antiparasitic Activity

A series of studies have demonstrated that naphthyridine derivatives possess significant antiparasitic activity . For instance, analogues derived from this compound have shown promising results in inhibiting Leishmania species in vitro. The structure-activity relationship (SAR) studies indicate that modifications around the naphthyridine core can enhance potency against parasites .

Clinical Trials and Research Findings

- Cardiovascular Studies : A clinical trial assessed the efficacy of naphthyridine derivatives in patients with heart failure. The results indicated improved cardiac function and reduced hospitalization rates among participants treated with these compounds compared to a placebo group.

- Antileishmanial Activity : In vivo studies demonstrated that certain analogues derived from this compound exhibited significant reduction in parasitic load in animal models infected with Leishmania species. The lead compound progressed to phase II clinical trials due to its favorable pharmacokinetics and safety profile .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of analogous 1,8-naphthyridine derivatives:

Key Structural and Functional Trends

Substituent Effects on Activity

- Halogenation : Chlorine (e.g., 5a4, 5a2) and fluorine (e.g., 7-chloro-6-fluoro analog ) enhance antimicrobial activity by improving membrane permeability and target binding .

- Aromatic Side Chains : The 2-methoxyphenyl group in the target compound may improve solubility and π-stacking compared to chlorophenyl analogs .

Spectroscopic Consistency

Q & A

Q. What are the optimal synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions using POCl₃ in N,N-dimethylformamide (DMF) as a solvent, followed by nucleophilic substitution or condensation with aromatic amines. For example, heating at 80–90°C for 4–6 hours under reflux conditions is critical for achieving high yields (~70–76%) . Structural confirmation requires multinuclear NMR (¹H, ¹³C) and IR spectroscopy to validate carbonyl (C=O, ~1686 cm⁻¹) and amide (N–H, ~3112 cm⁻¹) functional groups . Standardization of reaction parameters (temperature, solvent, catalyst) is essential to minimize side products like pyridine-3-carbonitrile derivatives .

Q. How can researchers confirm the structural integrity of synthesized 1,8-naphthyridine-3-carboxamide derivatives?

Methodological Answer: Key techniques include:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for validating the planar 1,8-naphthyridine core and substituent orientations .

- Spectroscopic analysis : ¹H NMR peaks at δ 9.15–9.80 ppm confirm aromatic protons and NH groups, while ¹³C NMR signals at ~165–170 ppm indicate carbonyl carbons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) and isotopic patterns help verify purity .

Advanced Research Questions

Q. How do substituents at the C-5, C-6, and C-7 positions influence the biological activity of 1,8-naphthyridine derivatives?

Methodological Answer:

- C-7 modifications : Introducing 3-aminopyrrolidinyl groups enhances cytotoxicity (e.g., trans-3-methoxy-4-methylaminopyrrolidinyl derivatives show IC₅₀ values <0.1 µM against leukemia cells) . Conversely, bulkier groups (e.g., trifluoromethyl) reduce solubility and activity .

- C-6 position : Unsubstituted C-6 derivatives exhibit 2x higher cytotoxicity than 6-fluoro analogs in murine P388 leukemia models .

- C-5 substitutions : Amino groups retain activity, while chloro or trifluoromethyl groups reduce potency by 5–10x due to steric hindrance .

Experimental Design : Use comparative SAR studies with isogenic cell lines and standardized MIC/MTT assays to isolate substituent effects .

Q. How can crystallographic software resolve ambiguities in the 3D conformation of 1,8-naphthyridine derivatives?

Methodological Answer:

- SHELX suite : Refine high-resolution X-ray data (e.g., twinned crystals) using SHELXL to model disorder in methoxyphenyl or thiazolyl substituents .

- WinGX : Process diffraction data to generate ORTEP diagrams, highlighting deviations from planarity in the dihydropyridine ring .

- Validation tools : Cross-check with density functional theory (DFT)-optimized geometries to resolve discrepancies in torsion angles (>5°) .

Q. What strategies address contradictions in reported biological activity data for 1,8-naphthyridine analogs?

Methodological Answer:

- Purity analysis : Use HPLC (e.g., C18 columns, acetonitrile/water gradients) to detect impurities >0.1% that may skew IC₅₀ values .

- Assay standardization : Normalize cytotoxicity assays (e.g., MTT, ATP-based) across labs using common reference compounds like etoposide .

- Meta-analysis : Compare logP, solubility, and protein-binding data to reconcile discrepancies in in vitro vs. in vivo efficacy .

Q. How can regioselectivity challenges in naphthyridine synthesis be mitigated?

Methodological Answer:

- Ultrasonic irradiation : Reduces reaction time from 6 hours to 30 minutes and improves regioselectivity for 1,4-dihydro-4-oxo products by minimizing thermal decomposition .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to block competing amidation at the N-1 position .

- Catalytic optimization : Employ Pd(OAc)₂/ligand systems for cross-coupling at the C-3 carboxylate position, achieving >90% selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.